![molecular formula C13H16D4N6O4.HCl B602435 Valacyclovir-d4, Hydrochloride CAS No. 1331910-75-8](/img/structure/B602435.png)
Valacyclovir-d4, Hydrochloride
描述
Valacyclovir-d4, Hydrochloride is a deuterated form of Valacyclovir Hydrochloride, an antiviral medication used to treat infections caused by herpes viruses, including genital herpes, cold sores, and shingles. Valacyclovir is the L-valine ester of acyclovir, which is a nucleoside analog that inhibits viral DNA replication .
准备方法
Synthetic Routes and Reaction Conditions
Valacyclovir Hydrochloride is synthesized through the esterification of acyclovir with L-valine. The process involves the reaction of acyclovir with L-valine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of Valacyclovir Hydrochloride involves similar synthetic routes but on a larger scale. The process includes the crystallization of the product from an ethanol-water mixture to obtain the desired polymorphic form. The final product is then purified and dried to achieve the required pharmaceutical grade .
化学反应分析
Types of Reactions
Valacyclovir Hydrochloride undergoes various chemical reactions, including:
Hydrolysis: In vivo, Valacyclovir Hydrochloride is rapidly hydrolyzed to acyclovir and L-valine by esterases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in alkaline conditions.
Hydrolysis: Esterases in biological systems.
Major Products Formed
Oxidation: Intermediate manganese (VII)-Valacyclovir complex.
Hydrolysis: Acyclovir and L-valine.
科学研究应用
Pharmacokinetics and Mechanism of Action
Valacyclovir is an ester prodrug of acyclovir that is rapidly converted to acyclovir in the body. The deuterated version, valacyclovir-d4, retains this mechanism but offers improved tracking in pharmacokinetic studies due to the presence of deuterium. This allows researchers to better understand the drug's absorption, distribution, metabolism, and excretion (ADME) profiles.
- Bioavailability : Valacyclovir has a bioavailability that is three to five times higher than that of acyclovir when taken orally, making it more effective at lower doses .
- Mechanism : It inhibits viral DNA synthesis by competing with deoxyguanosine triphosphate for incorporation into viral DNA .
Clinical Applications
Valacyclovir-d4 hydrochloride is primarily used in research settings to study its effects on various herpesvirus infections. Key applications include:
- Cold Sores (Herpes Labialis) : Studies have demonstrated that valacyclovir effectively reduces the duration and severity of cold sore episodes when administered at the onset of symptoms .
- Genital Herpes : Valacyclovir has been shown to be as effective as acyclovir in treating recurrent genital herpes, with comparable safety profiles .
- Herpes Zoster : Research indicates that valacyclovir can significantly reduce the incidence of shingles reactivation in immunocompromised patients following stem cell transplantation .
Efficacy in Cold Sores
A randomized controlled trial demonstrated that a one-day regimen of valacyclovir significantly reduced the median duration of cold sore episodes compared to placebo (1.0 days reduction) and improved healing times .
Genital Herpes Management
In a comparative study involving over 450 patients, both valacyclovir and acyclovir reduced the duration of genital herpes episodes significantly compared to placebo, with no significant differences between the two drugs .
Neurotoxicity Case Study
A unique case reported neurotoxicity associated with valacyclovir use in a patient undergoing peritoneal dialysis, highlighting the importance of dose adjustment in patients with renal impairment . The patient's symptoms resolved following aggressive dialysis treatment aimed at enhancing drug clearance.
Safety Profile
Long-term studies have shown that valacyclovir maintains a favorable safety profile among both immunocompetent and immunocompromised patients. Adverse effects are generally mild and similar to those observed with acyclovir, with a low incidence of resistance among herpes simplex virus strains .
Data Summary Table
作用机制
Valacyclovir Hydrochloride acts as a prodrug, which is converted in vivo to acyclovir. Acyclovir is then phosphorylated by viral thymidine kinase to acyclovir monophosphate, and subsequently by cellular enzymes to acyclovir triphosphate. Acyclovir triphosphate competitively inhibits viral DNA polymerase, incorporates into the viral DNA chain, and terminates DNA synthesis, thereby inhibiting viral replication .
相似化合物的比较
Valacyclovir Hydrochloride is compared with other antiviral drugs such as acyclovir and famciclovir. While acyclovir is effective, its poor oral bioavailability necessitates frequent dosing. Valacyclovir, being a prodrug of acyclovir, has better oral bioavailability and requires less frequent dosing . Famciclovir, another antiviral drug, is also used to treat herpes infections but has a different mechanism of action, being a prodrug of penciclovir .
Similar Compounds
Acyclovir: Direct antiviral agent with lower bioavailability.
Famciclovir: Prodrug of penciclovir with a different mechanism of action.
Valacyclovir Hydrochloride stands out due to its improved pharmacokinetic profile and efficacy in treating herpes infections with less frequent dosing compared to acyclovir .
生物活性
Valacyclovir-d4 hydrochloride is a deuterated form of valacyclovir, an antiviral medication primarily used to treat infections caused by certain types of viruses, particularly herpes simplex virus (HSV) and varicella-zoster virus (VZV). This article explores the biological activity of valacyclovir-d4, focusing on its pharmacokinetics, mechanism of action, clinical efficacy, and relevant case studies.
Overview of Valacyclovir
Valacyclovir is an L-valine ester of acyclovir, designed to improve the bioavailability of acyclovir when administered orally. Upon ingestion, valacyclovir is rapidly converted to acyclovir and L-valine through first-pass metabolism in the gastrointestinal tract and liver. This conversion significantly enhances the systemic exposure to acyclovir compared to direct administration of acyclovir itself, which has lower bioavailability due to poor absorption .
Pharmacokinetics
The pharmacokinetics of valacyclovir-d4 hydrochloride mirrors that of its parent compound, valacyclovir. Key pharmacokinetic parameters include:
Parameter | Value (Valacyclovir) | Value (Valacyclovir-d4) |
---|---|---|
Bioavailability | 54.5% ± 9.1% | Not explicitly stated |
Cmax (Peak Plasma Concentration) | 18.8 ± 7 µM | Not explicitly stated |
Half-life (t½) | 1.69 ± 0.41 h | Not explicitly stated |
Metabolism | Rapid conversion to acyclovir | Similar metabolic pathway |
The mean bioavailability of acyclovir from valacyclovir is approximately 64% in pediatric patients, compared to only 10-20% for oral acyclovir . This enhanced bioavailability is essential for effective treatment outcomes in both adult and pediatric populations.
Valacyclovir exerts its antiviral effects primarily through the active metabolite acyclovir. The mechanism involves:
- Competitive Inhibition : Acyclovir competes with deoxyguanosine triphosphate for incorporation into viral DNA by DNA polymerase.
- Chain Termination : Once incorporated, it causes premature termination of the viral DNA chain.
- Selective Activation : The activation of acyclovir is facilitated by viral thymidine kinase, which is present only in infected cells, ensuring selective toxicity towards the virus .
Clinical Efficacy
Valacyclovir-d4 hydrochloride has demonstrated significant antiviral activity against HSV-1 and HSV-2, as well as VZV. Its effectiveness can be summarized as follows:
- HSV Infections : Clinical studies have shown that valacyclovir can reduce the duration and severity of herpes outbreaks.
- VZV Infections : It is effective in treating shingles (herpes zoster), with studies indicating rapid resolution of lesions in pediatric patients receiving valacyclovir .
Case Studies
- Pediatric Patients : A study involving immunocompromised children treated with valacyclovir showed a mean Cmax for acyclovir at 18.8 µM with a total exposure time of 4106 µM- min, indicating effective systemic exposure and tolerability .
- Adult Patients : In adults receiving a single dose of valacyclovir (1g), peak plasma concentrations were generally less than 0.5 mcg/mL after three hours post-administration, highlighting rapid metabolism and clearance .
属性
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] (2S)-2-amino-3-methylbutanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H/t8-;/m0./s1/i3D2,4D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDDBUOENGJMLV-SRNSESIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)[C@H](C(C)C)N)OCN1C=NC2=C1N=C(NC2=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1331910-75-8 | |
Record name | L-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl-1,1,2,2-d4 ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1331910-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。